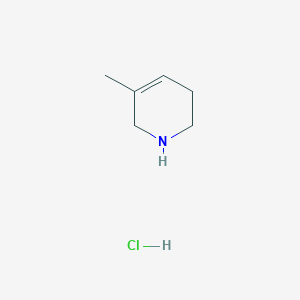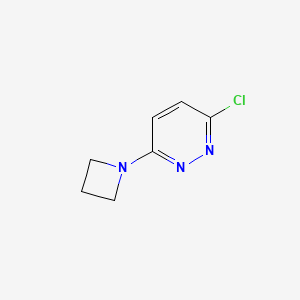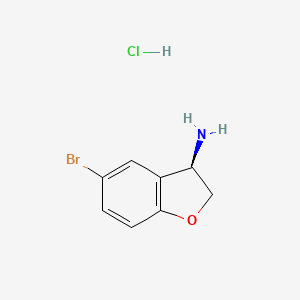
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
“5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride” is a chemical compound with the molecular formula C6H12ClN . It is a derivative of tetrahydropyridine .
Molecular Structure Analysis
The molecular structure of “5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride” consists of 6 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The InChI code for this compound is InChI=1S/C6H11N.ClH/c1-6-3-2-4-7-5-6;/h3,7H,2,4-5H2,1H3;1H .
Physical And Chemical Properties Analysis
The molecular weight of “5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride” is 133.62 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 0 rotatable bonds . The exact mass and monoisotopic mass of the compound are 133.0658271 g/mol .
Scientific Research Applications
Neuroscience
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride: is primarily utilized in neuroscience as a tool to model neurodegenerative diseases. It serves as a precursor to neurotoxins that selectively target dopaminergic neurons, which are crucial in studying conditions like Parkinson’s disease. Researchers use this compound to induce Parkinsonian symptoms in animal models, allowing them to explore the mechanisms of neurodegeneration and test potential neuroprotective strategies .
Pharmacology
In pharmacology, 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is used to understand the pharmacokinetics and pharmacodynamics of neurotoxic compounds. It helps in the development of therapeutic agents that can cross the blood-brain barrier and offers insights into the metabolism of drugs within the central nervous system. This compound aids in the design of drugs with better efficacy and reduced side effects for neurological disorders .
Toxicology
The toxicological studies involving 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride are significant for safety assessments. It’s a model compound to study the toxic effects of chemicals on the nervous system. Understanding its toxic profile helps in evaluating the risks associated with exposure to similar compounds and in developing safety guidelines for handling neurotoxins .
Medicinal Chemistry
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride: is a valuable scaffold in medicinal chemistry. It’s used to synthesize various analogs and derivatives that can serve as potential therapeutic agents. Researchers explore structure-activity relationships (SAR) to optimize the pharmacological properties of new compounds, aiming to develop more effective treatments for neurological conditions .
Chemical Synthesis
This compound is also used in chemical synthesis as a building block for more complex molecules. It’s involved in reactions like [2,3]-sigmatropic rearrangements to form spirocyclic ammonium ylids, which are precursors to pyrroloazepinones and oxazepinones. These reactions are important for creating novel heterocyclic compounds with potential applications in drug development .
Mechanism of Action
Target of Action
The primary target of 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride, also known as MPTP, is the mitochondria of neurons . Specifically, it targets dopaminergic neurons in the substantia nigra of the brain .
Pharmacokinetics
The pharmacokinetics of MPTP involves its conversion to MPP+ by the enzyme MAO-B . The toxic effects of acute MPTP poisoning can be mitigated by the administration of monoamine oxidase inhibitors (MAOIs) such as selegiline .
Result of Action
The result of MPTP’s action is the destruction of dopaminergic neurons in the substantia nigra of the brain . This leads to permanent symptoms of Parkinson’s disease .
Action Environment
The action of MPTP can be influenced by environmental factors. For example, the presence of MAO-B in glial cells is necessary for the conversion of MPTP to MPP+ . Additionally, the lipophilic nature of MPTP allows it to cross the blood-brain barrier, which is a crucial step in its mechanism of action .
properties
IUPAC Name |
5-methyl-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-6-3-2-4-7-5-6;/h3,7H,2,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRIYJABBYHGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1523617-83-5 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde](/img/structure/B1446901.png)

![5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1446906.png)
